

Application of Latanoprost Lactone Diol in Medicinal Chemistry

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Compound of Interest

Compound Name: *Latanoprost lactone diol*

Cat. No.: *B032476*

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Introduction

Latanoprost lactone diol is a key synthetic intermediate in the preparation of Latanoprost, a potent prostaglandin F2 α analogue.[1][2] Latanoprost is widely used in ophthalmology for the treatment of glaucoma and ocular hypertension due to its efficacy in reducing intraocular pressure (IOP).[3][4] The lactone diol serves as a crucial building block, allowing for the stereoselective construction of the Latanoprost molecule.[5][6] This document provides detailed application notes and experimental protocols relevant to the use of **Latanoprost lactone diol** in medicinal chemistry, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties

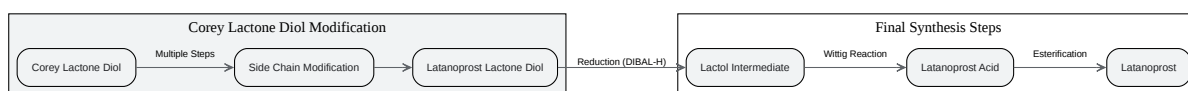
Latanoprost lactone diol is a white or almost white crystalline powder.[2][7] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Chemical Name	(3aR,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-2H-cyclopenta[b]furan-2-one	[8]
CAS Number	145667-75-0	[8][9]
Molecular Formula	C ₁₈ H ₂₄ O ₄	[10][8]
Molecular Weight	304.38 g/mol	[1][10]
Melting Point	69-71 °C	[2][7]
Solubility	Soluble in ethanol (~30 mg/ml), DMSO (~20 mg/ml), and DMF (~20 mg/ml). Slightly soluble in PBS (pH 7.2) (~0.3 mg/ml).	[8][11]
Purity	≥98%	[8]

Application in Latanoprost Synthesis

Latanoprost lactone diol is a pivotal intermediate in the convergent synthesis of Latanoprost. [5][8] The synthesis typically originates from the chiral precursor, Corey lactone diol. [5][6] The general synthetic strategy involves the modification of the side chains on the cyclopentane core, with **Latanoprost lactone diol** representing a late-stage intermediate before the introduction of the α -chain.

A common synthetic route involves the reduction of the lactone group in **Latanoprost lactone diol** to a lactol, followed by a Wittig reaction to introduce the α -chain. [10][8]



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Caption: Synthetic workflow from Corey lactone diol to Latanoprost.

Experimental Protocol: Synthesis of Latanoprost from Latanoprost Lactone Diol

This protocol describes the conversion of **Latanoprost lactone diol** to Latanoprost via a two-step process involving reduction and a subsequent Wittig reaction followed by esterification.^[5]
^[10]^[8]

Step 1: Reduction of **Latanoprost Lactone Diol** to the corresponding Lactol

- Dissolve **Latanoprost lactone diol** (1 equivalent) in anhydrous toluene at -78 °C under an inert atmosphere (e.g., argon).
- Slowly add diisobutylaluminum hydride (DIBAL-H) (1.1 equivalents) dropwise to the solution, maintaining the temperature at -78 °C.
- Stir the reaction mixture at -78 °C for 1 hour.
- Quench the reaction by the slow addition of methanol.
- Allow the mixture to warm to room temperature and add a saturated aqueous solution of sodium potassium tartrate.
- Stir vigorously until two clear layers are formed.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude lactol intermediate.

Step 2: Wittig Reaction and Esterification to form Latanoprost

- Prepare the Wittig ylide by adding a solution of n-butyllithium to a suspension of (4-carboxybutyl)triphenylphosphonium bromide in anhydrous THF at 0 °C.

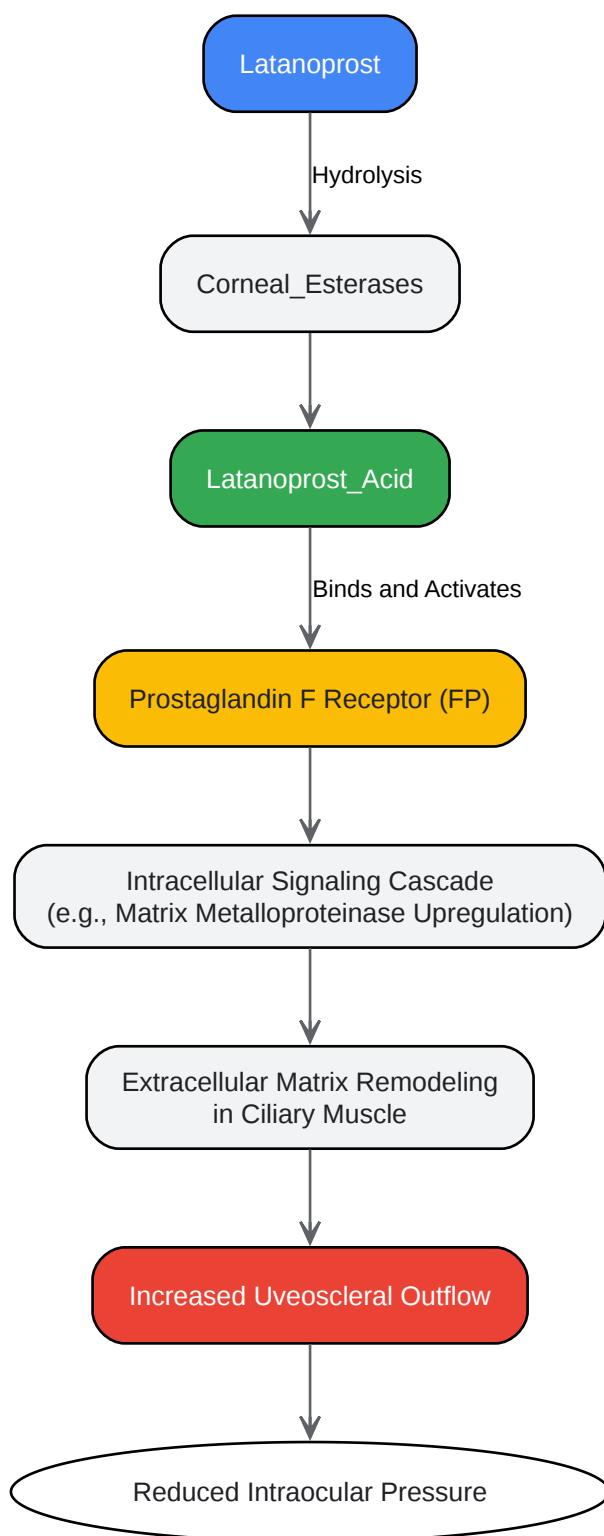
- Stir the resulting red-orange solution for 30 minutes at room temperature.
- Cool the ylide solution to -15 °C and add a solution of the crude lactol from Step 1 in anhydrous THF.
- Allow the reaction to warm to room temperature and stir for 4 hours.
- Quench the reaction with water and acidify to pH 4 with citric acid.
- Extract the product with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Latanoprost acid.
- Dissolve the crude Latanoprost acid in acetone.
- Add 2-iodopropane and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and stir the mixture at room temperature for 16 hours.[5]
- Filter the reaction mixture and remove the solvent under vacuum.
- Dissolve the residue in dichloromethane and wash sequentially with citric acid solution, sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford pure Latanoprost.

Mechanism of Action of Latanoprost

Latanoprost is a prodrug that is hydrolyzed by esterases in the cornea to its biologically active form, Latanoprost acid.[3] Latanoprost acid is a selective agonist of the prostaglandin F2 α receptor (FP receptor).[1][12]

Activation of the FP receptor in the ciliary muscle and other tissues of the eye leads to an increase in the uveoscleral outflow of aqueous humor.[4][12] This is the primary mechanism by which Latanoprost reduces intraocular pressure.[12] The binding of Latanoprost acid to the FP

receptor initiates a signaling cascade that involves the remodeling of the extracellular matrix in the ciliary muscle, which is thought to reduce the hydraulic resistance and facilitate fluid drainage.^[12]



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Caption: Mechanism of action of Latanoprost.

Analytical Methods

The purity of **Latanoprost lactone diol** and the quantification of Latanoprost in various matrices are crucial for quality control and research purposes. High-performance liquid chromatography (HPLC) is a commonly employed technique.^{[13][14]}

HPLC Method for Latanoprost Quantification

A validated HPLC method for the quantification of Latanoprost is detailed below.^{[13][14]}

Parameter	Condition
Column	Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase	Acetonitrile and water (70:30, v/v) containing 0.1% v/v trifluoroacetic acid, pH 3.0
Flow Rate	1 mL/min
Detection	UV at 210 nm
Internal Standard	Triamcinolone acetonide
Run Time	3.0 min

Quantitative Performance:

Parameter	Result
Linearity Range	40–60 µg/mL
Correlation Coefficient (r)	0.999
Recovery	98.0–102.0%
Limit of Detection (LOD)	0.025 µg/mL
Limit of Quantification (LOQ)	0.35 µg/mL

Data sourced from[\[14\]](#)

Biological Activity Assays

The biological activity of synthesized Latanoprost and its analogues can be assessed through various in vitro and in vivo assays.

In Vitro: Tyrosinase Activity Assay

Latanoprost has been observed to increase iris pigmentation in some patients, which may be due to increased melanogenesis.[\[15\]](#) The effect of Latanoprost on tyrosinase, the rate-limiting enzyme in melanin synthesis, can be evaluated in cultured melanoma cell lines.[\[15\]](#)

Protocol: DOPA Oxidase Activity Assay

- Culture murine (e.g., S91, B16) or human uveal (e.g., OCM1) melanoma cell lines in appropriate media.
- Treat the cells with varying concentrations of Latanoprost, Prostaglandin F2α (PGF2α as a positive control), or vehicle control for a specified period (e.g., 48-72 hours).
- Lyse the cells and prepare cell extracts.
- Determine the protein concentration of the lysates using a standard method (e.g., Bradford assay).
- In a 96-well plate, mix the cell lysate with L-DOPA solution.

- Incubate the plate at 37 °C and monitor the formation of dopachrome by measuring the absorbance at 475 nm over time using a microplate reader.
- Calculate the tyrosinase activity and normalize to the protein concentration.

Conclusion

Latanoprost lactone diol is an indispensable intermediate in the synthesis of the anti-glaucoma drug Latanoprost. Its well-defined stereochemistry allows for the efficient and stereocontrolled construction of the final active pharmaceutical ingredient. The protocols and data presented herein provide a valuable resource for researchers in medicinal chemistry and drug development working with this important class of molecules. Understanding the synthetic pathways, mechanism of action, and analytical methodologies is crucial for the successful application of **Latanoprost lactone diol** in the development of new prostaglandin analogues and related therapeutic agents.

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